Ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 518.63 g/mol. This compound features several functional groups, including an ester, an amide, and a thiophene derivative, making it a subject of interest in various chemical research applications. It is primarily sourced from chemical suppliers like BenchChem and Sigma-Aldrich, which offer it for research purposes with high purity levels typically around 95% .
This compound can be classified under organic compounds due to its carbon-based structure. It falls within the categories of heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its rings. Additionally, it is categorized as a potential pharmaceutical candidate owing to its complex structure that may exhibit biological activity.
The synthesis of ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The synthesis can be approached through the following methods:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but may vary based on specific laboratory protocols.
The molecular structure of ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be represented using various structural notations:
InChI=1S/C29H30N2O5S/c1-3-35-29(34)26...
This notation provides a standardized way to describe the compound's structure.
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)C
The structural representation indicates multiple rings and functional groups that contribute to its chemical properties.
Ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound for further studies or applications.
The compound is typically characterized by:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm its structure and purity.
Ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has potential applications in scientific research:
The complexity and diversity of this compound's structure suggest it could serve as a valuable tool in medicinal chemistry and pharmacology research. Further investigations will be necessary to fully understand its properties and potential applications in these fields.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4